
Ethyl 5-acetylfuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-acetylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom this compound is notable for its unique structure, which includes an ethyl ester group and an acetyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-acetylfuran-2-carboxylate typically involves the esterification of 5-acetylfuran-2-carboxylic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-acetylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-acetylfuran-2-carboxylic acid or 5-formylfuran-2-carboxylic acid.
Reduction: Ethyl 5-(hydroxyethyl)furan-2-carboxylate.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-acetylfuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its furan ring is a common motif in many biologically active compounds.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of ethyl 5-acetylfuran-2-carboxylate depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The furan ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The acetyl and ester groups can also undergo hydrolysis or other metabolic transformations, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Ethyl 5-acetylfuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-furoate: Another ester of furan, but without the acetyl group.
5-acetylfuran-2-carboxylic acid: The carboxylic acid counterpart of this compound.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both an acetyl group and an ethyl ester group on the furan ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
13318-36-0 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
ethyl 5-acetylfuran-2-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-3-12-9(11)8-5-4-7(13-8)6(2)10/h4-5H,3H2,1-2H3 |
Clave InChI |
NIJPEGOMIVOYRY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(O1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)
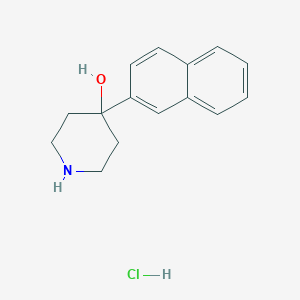

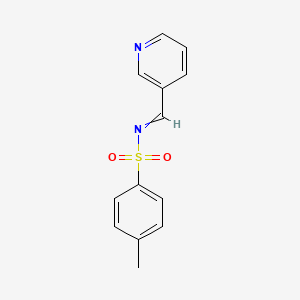
![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
![1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine](/img/structure/B14011743.png)

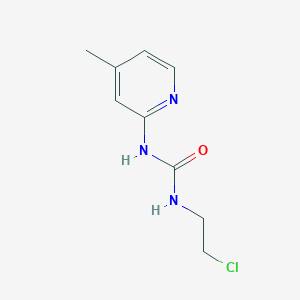
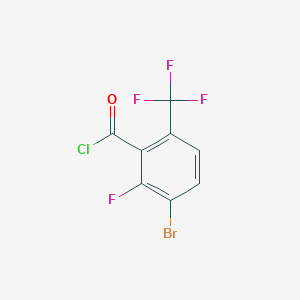
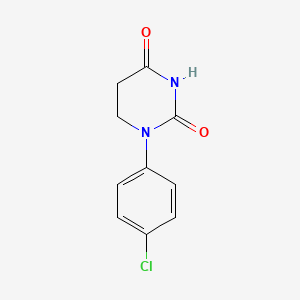
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
